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Compound of Interest

3,5-Dichloro-2-
Compound Name:

(methyithio)pyrazine
CAS No.: 1523571-95-0
Cat. No.: B1458650

Get Quote

Part 1: Executive Summary & Structural Logic
The Target Molecule

3,5-Dichloro-2-(methylthio)pyrazine (CsH4Cl2N2S, MW: 195.07 g/mol ) is a specialized
heterocyclic building block.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of
complex pharmaceutical agents, particularly in the development of antiviral therapies
(favipiravir analogs) and pyrazine-based agrochemicals. Its unique reactivity stems from the
interplay between the electron-withdrawing chlorine atoms and the electron-donating (via
resonance) yet inductively withdrawing methylthio group.

Structural Causality

Understanding the spectroscopy of this molecule requires analyzing its electronic environment:
* Pyrazine Core: A naturally electron-deficient aromatic ring (two nitrogens).

» Regiochemistry:
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o Positions 3 & 5 (Chlorine): These atoms strongly deactivate the ring inductively but offer
orthogonal reactivity for further nucleophilic aromatic substitutions (SNAr).

o Position 2 (Methylthio): The sulfur atom provides a distinct chemical shift handle in NMR
and a characteristic fragmentation pathway in MS.[6]

o Position 6 (Proton): The sole aromatic proton serves as the primary diagnostic signal in 1H
NMR, its chemical shift heavily influenced by the shielding/deshielding cone of the
adjacent chlorine and nitrogen.[6]

Part 2: Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR)
Standard Solvent: Deuterated Chloroform (CDCIz) or DMSO-ds

The NMR profile is defined by its simplicity, which acts as a purity filter.[6] Any additional peaks
indicate regioisomers (e.g., 2,6-dichloro isomers) or starting material (2,3,5-trichloropyrazine).

[6]

Table 1: Predicted 1H NMR Data (400 MHz, CDCIs)
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. Shift (5, Lo . Coupling (J, Structural
Assignment Multiplicity Integration .
ppm) Hz) Insight

The sole
aromatic
proton.
Deshielded
H-6 8.35-8.45 Singlet (s) 1H by thet )
pyrazine ring
current and
the ortho-
chlorine

effect.

Characteristic
methylthio
group.
Slightly
deshielded
compared to
S-CHs 2.55-2.62 Singlet (s) 3H - S-Me in
simple
thioethers
due to the
electron-
deficient

pyrazine ring.

Table 2: Predicted 13C NMR Data (100 MHz, CDCIs)
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. . Electronic
Carbon Position Shift (0, ppm) Type .
Environment

Most deshielded due

to direct attachment to
C-2 (C-SMe) 156.0 — 158.0 Quaternary

S and N, plus ortho

effect of Cl.

Strongly deshielded
C-3 (C-Cl) 146.0 — 148.0 Quaternary )
by Cl and adjacent N.

Deshielded by CI;

chemically distinct
C-5 (C-Cl) 144.0 - 146.0 Quaternary

from C-3 due to lack

of adjacent SMe.

The only carbon

bearing a proton;
C-6 (C-H) 140.0 - 142.0 Methine (CH) typically the most

upfield aromatic

signal.

Typical aliphatic
S-CHs 13.5-15.0 Methy!
methyl on sulfur.

Expert Note: In 13C NMR, the absence of signals around 130-135 ppm confirms the purity of

the pyrazine core, as impurities often resonate in this "gap" region.[6]

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI+

The mass spectrum is dominated by the Isotope Pattern of the two chlorine atoms.[6] This is
the primary validation tool for identity.[6]
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Isotope Pattern Logic (Clz System)
e M (35CI, 35CI): 100% Relative Abundance[6]

e M+2 (35CI, 37Cl): ~64% Relative Abundance[6]

e M+4 (37Cl, 37Cl): ~10% Relative Abundance[6]

Table 3: Key MS Fragmentation lons

m/z (approx) lon Identity Mechanism of Formation

Molecular lon. Distinctive 9:6:1
194 /196 /198 [M]+ _ _

triplet pattern confirms Clz.

Loss of methyl radical from the
1797181 [M — CHs]* _

methylthio group.

Loss of one chlorine atom
159/ 161 [M-CI* ]

(radical cleavage).

Loss of the thiomethyl group;
1471149 [M — SMe]* formation of the

dichloropyrazinium cation.[6]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet
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Wavenumber (cm~?) Vibration Mode Diagnostic Value
) Weak, confirms heteroaromatic
3030 — 3060 C-H Stretch (Aromatic) H
2920 — 2950 C-H Stretch (Aliphatic) Methyl group C-H stretches.
] Characteristic "breathing”
1550 — 1480 C=N/ C=C Ring Stretch o
modes of the pyrazine ring.[6]
Strong band; indicates
1050 - 1100 C-CI Stretch (In-plane) )
halogenation.
700 - 800 C-ClI Stretch (Out-of-plane) Fingerprint region confirmation.

Part 3: Experimental Protocols & Workflows
Synthesis & Structural Elucidation Workflow

The following diagram illustrates the logical flow from the precursor (2,3,5-Trichloropyrazine) to
the final spectroscopic validation.

2,3,5-Trichloropyrazine 1H NMR Check
(Starting Material) QCEt_e_p_l_, (Singlet at ~2.6 ppm)

S_NAr Reaction -NaCl 3,5-Dichloro-2-(methylthio)pyrazine

> (Regioselective at C-2) (Target) _QCStep 2
NasMe (LOeq) [F— @—/—/—/—/—/ ™ - T | MS Check
(Nucleophile) (Isotope Pattern 9:6:1)

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and sequential spectroscopic validation of the

target compound.

Standard Operating Procedure (SOP) for Analysis
Protocol A: Sample Preparation for NMR

¢ Massing: Weigh 5-10 mg of the solid compound into a clean vial.
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e Solvation: Add 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an
internal standard.

e Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Pyrazines are
generally soluble in chloroform.

» Transfer: Filter through a glass wool plug into a 5mm NMR tube to remove any insoluble
inorganic salts (e.g., NaCl from synthesis).

Protocol B: GC-MS Method Parameters
e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).

e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Inlet Temp: 250°C (Split mode 20:1).
e Oven Program:
o Initial: 60°C (Hold 1 min).
o Ramp: 20°C/min to 280°C.
o Final: 280°C (Hold 3 min).
o Detection: Mass Selective Detector (MSD), Scan range 40—400 amu.[6]

Part 4: References
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[Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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